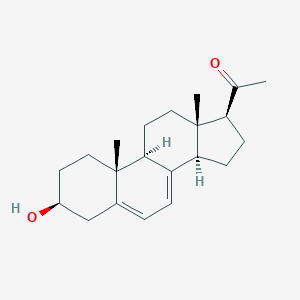

3-Hydroxy-5,7-pregnadien-20-one

Description

Contextualization within the Pregnane (B1235032) Steroid Family

3-Hydroxy-5,7-pregnadien-20-one belongs to the pregnane class of steroids. Pregnanes are C21 steroids, meaning they possess a carbon skeleton of 21 atoms. nih.gov This family of steroids is foundational to a vast array of biologically active hormones. The parent hydrocarbon for this series is pregnane, which exists as two stereoisomers: 5α-pregnane and 5β-pregnane. nih.gov

Pregnane derivatives are of immense biological importance, with the most well-known example being progesterone (B1679170), a crucial hormone in the menstrual cycle and pregnancy. researchgate.net Other significant pregnanes include corticosteroids like cortisol and aldosterone, which regulate metabolism, inflammation, and electrolyte balance. nih.gov The pregnane skeleton can be modified in numerous ways, such as the introduction of double bonds and functional groups, leading to a wide diversity of molecules with distinct biological functions. nih.gov 3-Hydroxy-5,7-pregnadien-20-one is a derivative that features a hydroxyl group at the C3 position and a conjugated double bond system at the C5 and C7 positions, a defining characteristic of 5,7-dienoid steroids.

Significance of 5,7-Dienoid Steroids in Biological and Chemical Sciences

The 5,7-diene moiety is of particular significance in the biological and chemical sciences. Steroids containing this conjugated double bond system are known intermediates in various biological pathways and are characterized by their unique photochemical properties. One of the most critical roles of a 5,7-dienoid steroid is exemplified by 7-dehydrocholesterol (B119134), a precursor to vitamin D3. Upon exposure to ultraviolet B (UVB) light, the 5,7-diene system in 7-dehydrocholesterol undergoes a photochemical reaction to form pre-vitamin D3, which then isomerizes to vitamin D3.

The accumulation of 5,7-dienoid steroids is also associated with certain metabolic disorders. For instance, in Smith-Lemli-Opitz syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase leads to an accumulation of 7-dehydrocholesterol and other 5,7-diene-containing steroids. nih.gov This has spurred research into the biological activities of these accumulating compounds.

From a chemical synthesis perspective, the 5,7-diene functionality provides a reactive site for various chemical transformations, allowing for the generation of a diverse array of steroid derivatives. The allylic positions adjacent to the diene are particularly susceptible to oxidation, a reaction that has been explored to create novel steroid molecules with potential pharmacological applications. nih.gov

Overview of Academic Research Perspectives on 3-Hydroxy-5,7-pregnadien-20-one

Academic research on 3-Hydroxy-5,7-pregnadien-20-one has primarily focused on its identification as a naturally occurring steroid and its potential role as a biosynthetic intermediate. A pivotal study successfully isolated and identified 3β-hydroxy-5,7-pregnadien-20-one as an endogenous steroid in the gonads of the fetal horse. chemicalbook.com The researchers purified the compound through a combination of solvent partition, thin-layer chromatography, and high-performance liquid chromatography. chemicalbook.com Its identity was confirmed by comparing its ultraviolet and mass spectroscopy data, as well as its gas chromatography-mass spectroscopy profile, with that of a synthetically prepared standard. chemicalbook.com

This discovery lent significant support to the hypothesis of a 5,7-diene biosynthetic pathway operating in the fetal horse gonad. This pathway is proposed to be involved in the production of equilin (B196234), an estrogenic steroid, with 3β-hydroxy-5,7-androstadien-17-one, a related compound also identified in the study, serving as a potential precursor. chemicalbook.com

While detailed studies on the specific biological activities of 3-Hydroxy-5,7-pregnadien-20-one are not extensively documented in publicly available literature, research on analogous 5,7-dienoid steroids offers some perspective. For example, the synthetic derivative 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid has demonstrated potent anti-proliferative activity in various cell lines, including keratinocytes and melanoma cells. nih.gov Such findings suggest that the 5,7-diene structural motif may be a key determinant of biological function, warranting further investigation into the specific properties of 3-Hydroxy-5,7-pregnadien-20-one.

The synthesis of related 5,7-pregnadiene derivatives has been described in the literature, often starting from more common pregnane steroids like pregnenolone (B344588). nih.gov These synthetic methods typically involve the introduction of the 5,7-diene system through bromination and dehydrobromination reactions. The photochemical reactivity of the 5,7-diene system is also a subject of research, with irradiation being used to induce transformations to other steroid structures.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UIALTGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-78-7 | |

| Record name | 3-Hydroxy-5,7-pregnadien-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Endogenous Occurrence of 3 Hydroxy 5,7 Pregnadien 20 One

Isolation and Identification as an Endogenous Steroid

The confirmation of 3-Hydroxy-5,7-pregnadien-20-one as a naturally occurring steroid was a pivotal discovery, primarily achieved through studies of the fetal horse gonad.

Extraction from Biological Tissues (e.g., Equine Fetal Gonads)

Researchers successfully isolated 3-Hydroxy-5,7-pregnadien-20-one from the gonadal tissues of fetal horses. nih.gov The extraction process involved a meticulous multi-step procedure to ensure the purity of the compound. This typically included:

Solvent Partition: To separate steroids from other tissue components based on their solubility. nih.gov

Thin-Layer Chromatography (TLC): A method to separate the extracted compounds based on their differential movement across a solid support. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the steroid. nih.gov

These rigorous purification steps were essential to isolate the compound in a form suitable for definitive identification.

Confirmation of Endogenous Presence

The endogenous nature of 3-Hydroxy-5,7-pregnadien-20-one was confirmed by comparing the isolated substance with a synthetically created standard. nih.gov The identity was verified using several analytical techniques:

Ultraviolet (UV) Spectroscopy: To match the UV absorption profile, characteristic of the 5,7-diene structure. nih.gov

Mass Spectrometry (MS): To compare the mass-to-charge ratio and fragmentation patterns of the isolated and synthetic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This combination provided further confirmation of the molecular structure and identity. nih.gov

The congruence of data from these methods provided unequivocal evidence that 3-Hydroxy-5,7-pregnadien-20-one is an endogenous steroid within the fetal horse gonad. nih.gov

Precursor Role in Steroidogenesis

3-Hydroxy-5,7-pregnadien-20-one is not merely an end product but plays a crucial role as a precursor in a unique steroidogenic pathway.

Biosynthesis from Acetate (B1210297)

Studies involving the incubation of fetal horse gonads with radiolabeled sodium acetate demonstrated the de novo synthesis of 3-Hydroxy-5,7-pregnadien-20-one. nih.gov The incorporation of the radiolabel into the steroid confirmed its biosynthesis from this fundamental two-carbon precursor. nih.gov

Cholesterol-Independent Pathways of Formation

A remarkable aspect of the biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one in the pregnant mare is its formation through a pathway that is independent of cholesterol. nih.gov This is a significant deviation from the canonical steroidogenic pathway, where cholesterol is the universal precursor for all steroid hormones. The production of ring B-unsaturated estrogens, such as equilin (B196234), in the pregnant mare is known to be anomalous and proceeds via this cholesterol-independent route, with 3-Hydroxy-5,7-pregnadien-20-one as a key intermediate. nih.gov

Relationship to Equilin Biosynthesis in Feto-Placental Systems

The biosynthesis of the estrogen equilin, and other related ring B-unsaturated estrogens in pregnant mares, presents a fascinating deviation from the classical cholesterol-dependent steroidogenic pathways observed in most mammals. nih.gov Research has identified a specialized feto-placental system for equilin production, where 3-Hydroxy-5,7-pregnadien-20-one emerges as a crucial precursor. nih.gov

This compound is endogenously produced in the fetal gonads of horses. nih.gov Studies involving the incubation of fetal horse gonads with radiolabeled sodium acetate have successfully isolated radiochemically pure 3-Hydroxy-5,7-pregnadien-20-one, confirming its de novo synthesis in this tissue. nih.gov Its identity as an endogenous steroid has been further solidified through extraction and purification from fetal horse gonads, followed by identification using techniques such as ultraviolet spectroscopy, mass spectroscopy, and gas chromatography-mass spectroscopy. nih.gov

Within the fetal gonad, 3-Hydroxy-5,7-pregnadien-20-one serves as the direct precursor to another key intermediate, 3-beta-hydroxy-5,7-androstadien-17-one. nih.gov This subsequent compound is then transported to the placenta, where it is ultimately converted into equilin. nih.gov This collaborative biosynthetic effort between the fetal gonad and the placenta underscores a cholesterol-independent route to estrogen formation, a characteristic feature of equine pregnancy. nih.gov

The established pathway highlights the central role of 3-Hydroxy-5,7-pregnadien-20-one in this unique endocrine process. The identification of this Δ5,7-diene pathway provides a foundational understanding of how pregnant mares produce their distinctive profile of estrogens. nih.gov

Enzymatic Activities in 3-Hydroxy-5,7-pregnadien-20-one Biosynthesis

Characterization of Specific Enzymes Involved in Δ5,7-Diene Formation

The precise enzymes that catalyze the introduction of the double bond at the C-7 position to create the 5,7-diene system in 3-Hydroxy-5,7-pregnadien-20-one within the equine fetal gonad have not been definitively characterized. In general steroid metabolism, Δ5-desaturases are responsible for introducing a double bond at the C-5 position. However, the subsequent desaturation at C-7 to form a conjugated diene likely requires a specific, and as yet unnamed, enzyme or enzymatic complex.

While not directly implicated in the biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one, studies on equine steroidogenesis have identified key enzymes such as 3β-Hydroxysteroid dehydrogenase/Δ5-4 isomerase (3βHSD) and Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17). mdpi.com These enzymes are crucial for the conversion of pregnenolone (B344588) to other steroid hormones. mdpi.com It is plausible that a novel or modified function of a known steroidogenic enzyme, possibly a cytochrome P450 enzyme, is responsible for the Δ7-desaturation step in the fetal horse gonad. Further research is required to isolate and characterize the specific enzyme(s) responsible for this critical reaction in the biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy 5,7 Pregnadien 20 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules like 3-Hydroxy-5,7-pregnadien-20-one.

One-Dimensional Techniques: ¹H and ¹³C NMR Chemical Shift Assignment

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. msu.eduopenstax.org The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic shielding around a nucleus. msu.eduopenstax.org

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Hydroxy-5,7-pregnadien-20-one displays characteristic signals for its various protons. Protons attached to sp³-hybridized carbons generally appear at higher fields (lower ppm values), while those on sp²-hybridized carbons, such as in the diene system, are found at lower fields (higher ppm values). openstax.org The hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent due to hydrogen bonding. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. oregonstate.edu The chemical shifts are influenced by the hybridization and the nature of the attached atoms. oregonstate.edu For instance, the carbonyl carbon (C-20) will have a characteristic downfield shift. The carbons of the conjugated diene system (C-5, C-6, C-7, C-8) will also show distinct signals in the olefinic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted chemical shifts for key nuclei in 3-Hydroxy-5,7-pregnadien-20-one. Actual experimental values can vary slightly based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~3.5 | - |

| H-6 | ~5.6 | - |

| H-7 | ~5.4 | - |

| H-18 (CH₃) | ~0.6 | ~12.0 |

| H-19 (CH₃) | ~0.9 | ~19.0 |

| H-21 (CH₃) | ~2.1 | ~31.0 |

| C-3 | - | ~71.0 |

| C-5 | - | ~141.0 |

| C-6 | - | ~122.0 |

| C-7 | - | ~119.0 |

| C-8 | - | ~139.0 |

| C-20 | - | ~209.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

Electron Impact (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Electron Impact (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. elsevierpure.com This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the selected precursor ion to induce fragmentation and obtain structural information. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data

| Technique | Ion Type | m/z (mass-to-charge ratio) | Information Gained |

| ESI-MS | [M+H]⁺ | 315.2 | Molecular Weight Confirmation |

| EI-MS | M⁺ | 314.2 | Molecular Weight and Fragmentation |

| EI-MS | Fragment Ions | Various | Structural Elucidation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is used to separate 3-Hydroxy-5,7-pregnadien-20-one from other components in a mixture and to identify it based on its retention time and mass spectrum. nih.govresearchgate.net It is also a valuable tool for assessing the purity of the compound. nih.gov

Vibrational and Electronic Absorption Spectroscopy

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of 3-Hydroxy-5,7-pregnadien-20-one will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹), the carbonyl (C=O) group of the ketone (a strong, sharp peak around 1700 cm⁻¹), and the C=C bonds of the diene system (around 1600-1650 cm⁻¹).

Electronic Absorption Spectroscopy (UV-Visible): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system in the molecule. The 5,7-diene system in 3-Hydroxy-5,7-pregnadien-20-one is expected to have a characteristic UV absorption maximum (λmax) in the range of 270-290 nm, which is useful for its identification and quantification. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For 3-Hydroxy-5,7-pregnadien-20-one, the key functional groups are the hydroxyl group (-OH) at position C-3, the ketone carbonyl group (C=O) at C-20, and the carbon-carbon double bonds (C=C) of the conjugated diene system in the B-ring.

The FT-IR spectrum of this compound is expected to exhibit several distinct absorption bands corresponding to the vibrational modes of these groups. The hydroxyl group gives rise to a strong, broad absorption band due to O-H stretching, typically in the region of 3200-3600 cm⁻¹. The precise position and broadness of this peak can indicate the extent of hydrogen bonding. The carbonyl group of the ketone at C-20 produces a sharp, strong C=O stretching absorption, which is anticipated to appear in the 1690-1720 cm⁻¹ range. The conjugated C=C bonds of the 5,7-diene system will show stretching vibrations in the 1600-1680 cm⁻¹ region. nih.govinstanano.comresearchgate.net

Expected FT-IR Absorption Bands for 3-Hydroxy-5,7-pregnadien-20-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ketone (C=O) | C=O Stretch | 1690 - 1720 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch (Conjugated) | 1600 - 1680 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

This table presents expected values based on standard FT-IR correlation data for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Diene System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly effective for characterizing conjugated systems. Molecules containing alternating single and double bonds, known as chromophores, can absorb UV or visible light to promote an electron from a bonding (π) or non-bonding (n) molecular orbital to a higher energy anti-bonding (π*) orbital. nih.gov

The defining structural feature of 3-Hydroxy-5,7-pregnadien-20-one for UV-Vis analysis is the homoannular conjugated diene within the steroid's B-ring (at C5-C6 and C7-C8). This conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to isolated double bonds. nih.gov This allows for the absorption of light at longer wavelengths. For steroidal 5,7-dienes, this absorption typically occurs in the ultraviolet region and presents a characteristic spectrum, often with multiple peaks or shoulders. The maximum absorption wavelength (λmax) for these compounds is generally observed around 282 nm, with other characteristic peaks near 271 nm and 293 nm. This distinctive absorption pattern is a key indicator for the presence of the 5,7-diene moiety and is used to confirm the identity of compounds like 7-DHP and its derivatives during synthesis and analysis. nih.govnih.gov

Characteristic UV-Vis Absorption for 5,7-Diene Steroids

| Chromophore | Transition | Typical λmax (nm) |

|---|

This table indicates typical absorption maxima for the steroidal 5,7-diene chromophore.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

To date, a single-crystal X-ray diffraction study for 3-Hydroxy-5,7-pregnadien-20-one has not been reported in the reviewed scientific literature. However, such an analysis would provide unequivocal proof of its molecular structure. The process involves growing a suitable single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the positions of individual atoms can be resolved. wikipedia.org

This technique would confirm the connectivity of the atoms and the geometry of the fused four-ring steroid nucleus. Crucially, it would establish the compound's absolute stereochemistry at its multiple chiral centers, such as those at C-3, C-10, C-13, and C-17. For example, studies on related steroid compounds like 3β-acetoxy-pregna-5,16-dien-20-one have used this method to confirm the chair conformation of rings A and C, the half-chair of ring B, and the envelope conformation of ring D, as well as the specific trans-fused nature of the B/C and C/D ring junctions.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study would also reveal how molecules of 3-Hydroxy-5,7-pregnadien-20-one arrange themselves in the solid state, a phenomenon known as crystal packing. This arrangement is governed by non-covalent intermolecular forces. The primary intermolecular interaction expected for this compound is hydrogen bonding, originating from the hydroxyl group at C-3 acting as a hydrogen bond donor and the ketone oxygen at C-20 acting as an acceptor.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| 3-Hydroxy-5,7-pregnadien-20-one | 7-dehydropregnenolone; 7-DHP |

| 3β-acetoxy-pregna-5,16-dien-20-one | - |

Computational Chemistry and Theoretical Studies on 3 Hydroxy 5,7 Pregnadien 20 One

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are powerful tools for understanding the structure and reactivity of molecules at the atomic level. For a molecule like 3-Hydroxy-5,7-pregnadien-20-one, these methods could provide invaluable insights.

Geometry Optimization using Density Functional Theory (DFT)

A crucial first step in computational analysis is determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, combined with the 6-31G(d,p) basis set, is a common choice for such calculations on organic molecules. researchgate.netresearchgate.net This level of theory has been shown to provide reliable geometric parameters for a wide range of compounds. nih.govnih.gov The optimization process would involve systematically adjusting the atomic coordinates to find the minimum energy arrangement on the potential energy surface.

Conformational Analysis and Stability Determination

Steroid molecules, with their complex ring structures, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. mdpi.commdpi.com This is critical as the biological activity of a molecule is often linked to its specific three-dimensional shape. By calculating the energies of different conformers, researchers can identify the most stable, and likely most abundant, form of the molecule under given conditions.

Electronic Properties and Reactivity: Probing the Molecule's Behavior

Once the geometry is optimized, a wealth of information about the electronic properties and potential reactivity of 3-Hydroxy-5,7-pregnadien-20-one could be uncovered.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how 3-Hydroxy-5,7-pregnadien-20-one interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This technique can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewisc.eduwisc.edu It partitions the complex molecular wavefunction into localized bonds, lone pairs, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation. NBO analysis can reveal details about charge distribution, hybridization, and the delocalization of electron density, offering insights into intramolecular interactions and the nature of chemical bonds.

Although the specific computational data for 3-Hydroxy-5,7-pregnadien-20-one is not available, the theoretical framework for its comprehensive analysis is well-established. Future research applying these computational methods would be invaluable in elucidating the structure-property relationships of this and related steroid molecules.

Vibrational Spectroscopy Predictions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are crucial for the accurate assignment of experimental spectral bands to specific atomic motions.

Theoretical Calculation of Vibrational Wavenumbers

In a future study, the vibrational wavenumbers of 3-Hydroxy-5,7-pregnadien-20-one would be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). This would involve optimizing the molecular geometry of the compound and then computing the harmonic vibrational frequencies. The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) would be critical for achieving results that correlate well with experimental data, should it become available. Typically, calculated wavenumbers are scaled to correct for anharmonicity and other systematic errors inherent in the theoretical models.

Potential Energy Distribution (PED) Analysis

A Potential Energy Distribution (PED) analysis would be essential for a detailed and unambiguous assignment of the calculated vibrational modes. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional rotations) to each normal mode of vibration. This allows for a precise description of the nature of the vibrations, for instance, distinguishing between a pure C=O stretch and a mode that is a mixture of C=O stretching and C-C-C bending. Software such as VEDA (Vibrational Energy Distribution Analysis) is often used for this purpose.

A hypothetical data table for a PED analysis of a key vibrational mode might look like this:

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |

| 1685 | ~1660 | ν(C=O) | ν(C20=O)(85), δ(C17-C20-C21)(10) |

This table is for illustrative purposes only and does not represent actual data.

Intramolecular Interactions and Topology

The stability and conformation of 3-Hydroxy-5,7-pregnadien-20-one are influenced by a network of intramolecular interactions.

Atoms in Molecule (AIM) Approach for Characterizing Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonding and weaker non-covalent interactions. An AIM analysis of 3-Hydroxy-5,7-pregnadien-20-one would involve locating the bond critical points (BCPs) for all covalent bonds and potential non-covalent interactions, such as hydrogen bonds (e.g., involving the 3-hydroxy group) and other van der Waals contacts.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points provide quantitative information about the nature and strength of the interactions. For instance, the presence of a BCP between a hydrogen atom and an oxygen atom would confirm a hydrogen bond. The values of ρ and ∇²ρ at this BCP would indicate its strength and whether it is predominantly electrostatic or has some covalent character.

A prospective data table from an AIM analysis could be structured as follows:

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| O3-H | 0.350 | -1.850 | Covalent |

| C20=O | 0.410 | -1.980 | Covalent (Polar) |

| O3-H···O (hypothetical) | 0.015 | 0.050 | Weak Hydrogen Bond |

This table is for illustrative purposes only and does not represent actual data.

Biological Roles and Molecular Mechanisms in Research Models of 3 Hydroxy 5,7 Pregnadien 20 One

Metabolic Fate in Non-Human Biological Systems

The metabolic processing of 3-Hydroxy-5,7-pregnadien-20-one and related sterols has been notably explored in equine models and microbial systems, revealing specialized biochemical pathways.

In the pregnant mare, a unique, cholesterol-independent pathway for the biosynthesis of certain estrogens has been identified, with 3-Hydroxy-5,7-pregnadien-20-one playing a central role. nih.gov Studies involving the incubation of fetal horse gonads with radiolabeled sodium acetate (B1210297) led to the isolation of radiochemically pure 3β-hydroxy-5,7-pregnadien-20-one. nih.gov This compound is not a metabolic dead-end but serves as a crucial intermediate.

Within the fetal gonad, 3-Hydroxy-5,7-pregnadien-20-one is a precursor to 3β-hydroxy-5,7-androstadien-17-one. nih.govnih.gov This subsequent compound is then transported to the placenta, where it acts as the direct precursor for the synthesis of equilin (B196234), a prominent estrogen in pregnant mares. nih.govnih.gov This two-part system, involving both the fetal gonad and the placenta, highlights a specialized 5,7-diene pathway for estrogen production in this species. nih.gov The identification of both 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one as endogenous steroids within the fetal horse gonad confirms the physiological relevance of this pathway. nih.gov

Intermediary Metabolism in Equine Fetal Gonads

| Precursor | Intermediate in Fetal Gonad | Product in Fetal Gonad | Precursor for Placenta | Final Product in Placenta |

|---|---|---|---|---|

| Sodium Acetate | 3-Hydroxy-5,7-pregnadien-20-one | 3β-hydroxy-5,7-androstadien-17-one | 3β-hydroxy-5,7-androstadien-17-one | Equilin |

Microbial biotransformation represents a powerful tool for modifying steroids with high specificity, often achieving chemical changes that are difficult through synthetic chemistry alone. researchfloor.orgmedcraveonline.com Microorganisms possess a vast arsenal (B13267) of enzymes capable of performing reactions such as hydroxylation, dehydrogenation, side-chain cleavage, and aromatization on steroidal scaffolds. wjpls.orgslideshare.net These processes are valued for their regio- and stereoselectivity and for occurring under mild, environmentally friendly conditions. researchfloor.org

While direct microbial synthesis of 3-Hydroxy-5,7-pregnadien-20-one is not extensively documented, the transformation of other sterols provides a model for how such 5,7-dienes can be generated. A key example is ergosterol (B1671047) (ergosta-5,7,22-trien-3β-ol), the primary sterol in fungal cell membranes, which features the same 5,7-diene system. researchfloor.org The biosynthesis of ergosterol in fungi and certain protists is an essential metabolic pathway. researchfloor.org Microbial systems are known to perform a variety of transformations on sterol precursors, which can include the introduction of double bonds to form diene systems. wjpls.orgslideshare.net These capabilities suggest a potential route for the biotechnological production of specific 5,7-diene steroids from more common sterol substrates.

In Vitro Studies on Related Steroidal Scaffolds

Laboratory-based studies on related pregnane (B1235032) derivatives and 5,7-diene compounds have shed light on the enzymatic processes they undergo and their potential effects on cellular behavior.

The biosynthesis and metabolism of pregnane derivatives are governed by key enzyme families, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases. nih.govfu-berlin.de

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme, located in the inner mitochondrial membrane, catalyzes the initial, rate-limiting step in the synthesis of most steroid hormones: the conversion of cholesterol to pregnenolone (B344588) (3β-hydroxy-5-pregnen-20-one). nih.govfu-berlin.declinicalgate.com This process involves three distinct steps: 22-hydroxylation, 20-hydroxylation, and finally, the cleavage of the bond between carbons 20 and 22. clinicalgate.com Pregnenolone is the direct precursor to a vast array of steroid hormones. nih.govnih.gov

3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD): This enzyme is crucial for converting Δ5-3β-hydroxysteroids into their corresponding Δ4-ketosteroid forms, a necessary step for the production of progestins, glucocorticoids, mineralocorticoids, and androgens. clinicalgate.comoup.com The enzyme performs two actions: first, the oxidation of the 3β-hydroxyl group to a 3-keto group, and second, the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5). clinicalgate.comoup.com In the context of pregnane derivatives, 3β-HSD converts pregnenolone into progesterone (B1679170). fu-berlin.de

Key Enzymes in Pregnane Derivative Transformation

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| CYP11A1 | Cholesterol | Pregnenolone | Side-chain cleavage, initial step in steroidogenesis. nih.govclinicalgate.com |

| 3β-HSD/Δ5-4 isomerase | Pregnenolone (a Δ5-3β-hydroxysteroid) | Progesterone (a Δ4-ketosteroid) | Oxidation and isomerization, essential for active hormone synthesis. fu-berlin.deoup.com |

The 5,7-diene structure is notable for its photosensitivity, most famously in the conversion of 7-dehydrocholesterol (B119134) to vitamin D3 upon UV light exposure. Research into other compounds containing a 5,7-diene or similar structures has revealed significant biological activity, particularly in the context of cancer cell models.

Studies have shown that certain molecules with related structures can influence the growth of melanoma cells. For instance, a 5,7-diene-17β-carboxylic acid has been noted for its ability to inhibit the division of both malignant and normal melanocytes. wjpls.org In a separate study, 5,7-dimethoxycoumarin, a compound containing a related benzopyrone structure, was investigated for its effects on murine B16 and human A375 melanoma cell lines. nih.gov The compound was found to significantly reduce cell proliferation in a time- and dose-dependent manner by arresting the cell cycle in the G0/G1 phase. nih.gov This reduction in growth was accompanied by signs of cell differentiation, including morphological changes and increased melanin (B1238610) synthesis. nih.gov These findings suggest that compounds with a 5,7-diene-like system may possess antiproliferative and differentiation-inducing properties that warrant further investigation. nih.gov

Identification in Specific Metabolic Contexts

The presence of 3-Hydroxy-5,7-pregnadien-20-one has been confirmed in a highly specific and significant biological context. It has been successfully extracted, purified, and identified as an endogenous steroid within the fetal gonads of horses. nih.gov Its identification was achieved through a combination of solvent partition, thin-layer chromatography, high-performance liquid chromatography, and confirmed by comparison with synthetic standards using ultraviolet spectroscopy and gas chromatography-mass spectrometry. nih.gov

The discovery of this compound as a naturally occurring steroid, alongside its precursor role in the biosynthesis of equilin, solidifies its importance in the unique 5,7-diene metabolic pathway active during equine pregnancy. nih.govnih.gov

Detection of Related 5,7-Dienes in Steroid Metabolic Anomalies

The detection of 3-Hydroxy-5,7-pregnadien-20-one and structurally related 5,7-diene steroids in biological samples is a critical area of research, particularly in the diagnosis and understanding of certain inborn errors of steroid metabolism. The presence of these compounds often serves as a biomarker for specific enzymatic defects that lead to the accumulation of atypical steroid precursors.

One of the most well-documented metabolic anomalies associated with the accumulation of 5,7-diene steroids is Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.gov SLOS is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (7DHC) reductase. nih.govnih.gov This enzyme is responsible for the final step in cholesterol biosynthesis, the reduction of the C7-C8 double bond in 7-dehydrocholesterol to form cholesterol. nih.gov

In individuals with SLOS, the impaired activity of 7DHC reductase leads to a significant accumulation of 7DHC and its isomer, 8-dehydrocholesterol (B109809) (8DHC). nih.govnih.gov These accumulated sterols can then enter steroidogenic pathways that are normally utilized by cholesterol. As a result, a series of unusual 5,7-diene and 5,8(9)-diene steroid metabolites are synthesized and subsequently excreted. nih.gov

Research has shown that the adrenal enzymatic pathways that typically process cholesterol to produce corticosteroids and adrenal androgens are also capable of metabolizing 7DHC and 8DHC. nih.gov This leads to the formation of pregnane and androstane (B1237026) derivatives that retain the characteristic 5,7-diene or 5,8(9)-diene structure. The identification of these atypical steroid metabolites in urine and other bodily fluids is a key diagnostic indicator for SLOS. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a primary analytical technique for the identification and quantification of these unique steroid metabolites in urine samples from individuals with SLOS. nih.govnih.gov Studies involving neonatal urinary steroid analysis have successfully identified homologs of normal adrenal steroids that possess an additional double bond, corresponding to the 5,7- and 5,8(9)-diene structures. nih.gov Among the most abundant of these atypical steroids tentatively identified in the urine of infants with SLOS are 3β,16α-dihydroxy-5,7-pregnadien-20-one and its isomer, 3β,16α-dihydroxy-5,8(9)-pregnadien-20-one. nih.gov The presence of these compounds highlights that the metabolic machinery for steroid hydroxylation and side-chain cleavage can act on these unusual precursors.

The detection of these diene steroids is not only crucial for postnatal diagnosis but also for prenatal screening. Analysis of maternal urine for specific 5,7-diene steroid metabolites can serve as a non-invasive method for the prenatal diagnosis of SLOS. nih.gov

The following table summarizes key research findings related to the detection of 5,7-diene steroids in the context of Smith-Lemli-Opitz Syndrome.

| Metabolic Anomaly | Detected 5,7-Diene Steroids | Biological Sample | Analytical Method | Research Focus |

| Smith-Lemli-Opitz Syndrome (SLOS) | 3β,16α-dihydroxy-5,7-pregnadien-20-one, 3β,16α-dihydroxy-5,8(9)-pregnadien-20-one, and other 21-hydroxylated homologs | Urine (neonatal) | Gas Chromatography-Mass Spectrometry (GC-MS) | Characterization of urinary steroid profiles in infants with SLOS to identify unique metabolic markers resulting from 7-dehydrocholesterol reductase deficiency. nih.gov |

| Smith-Lemli-Opitz Syndrome (SLOS) | 7-dehydropregnanetriol (7DHPT), 8-dehydroestriol (8DHE3) | Urine (maternal) | Not specified | Evaluation of maternal urinary steroid ratios as a reliable and non-invasive method for the prenatal diagnosis of SLOS. nih.gov |

These findings underscore the importance of profiling steroid metabolites in the diagnosis of metabolic disorders. The presence of 3-Hydroxy-5,7-pregnadien-20-one and related 5,7-dienes provides a direct biochemical link to the underlying enzymatic defect in conditions like SLOS, facilitating accurate diagnosis and further research into the pathophysiology of these complex syndromes. Advanced analytical techniques, including both GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard for the sensitive and specific detection of these steroid biomarkers. nih.govnih.govnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 3 Hydroxy 5,7 Pregnadien 20 One

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of 3-Hydroxy-5,7-pregnadien-20-one from complex biological matrices and for its quantification. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used methods in this regard.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography stands as a cornerstone for both the purification and quantitative analysis of 3-Hydroxy-5,7-pregnadien-20-one. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. The separation is typically achieved on a C18 column, which provides excellent resolution for steroids.

A validated HPLC assay for a related compound, 16-dehydropregnenolone (B108158), utilized a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and deionized water in a 55:45 (v/v) ratio. nih.gov Detection was performed using a UV detector set at a wavelength of 248 nm. nih.gov For 3-Hydroxy-5,7-pregnadien-20-one, which possesses a conjugated diene system, the UV absorption maximum is expected to be in a similar range, providing a basis for method development. The selection of the mobile phase composition is critical and can be optimized to achieve baseline separation from other structurally similar steroids. For instance, a gradient elution with varying proportions of acetonitrile or methanol (B129727) in water is often employed to enhance separation efficiency.

The following table summarizes typical HPLC conditions that can be adapted for the analysis of 3-Hydroxy-5,7-pregnadien-20-one:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV-Vis Detector (approx. 240-280 nm) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-layer chromatography is a versatile and cost-effective technique for the initial screening and purification of 3-Hydroxy-5,7-pregnadien-20-one. Silica (B1680970) gel is a commonly used stationary phase for the separation of steroids. bioline.org.br However, for compounds with double bonds, such as the 5,7-diene system in the target analyte, silica gel plates impregnated with silver nitrate (B79036) (AgNO₃) offer superior separation. bioline.org.brsciencegate.appnih.gov The silver ions interact with the π-electrons of the double bonds, leading to differential retention and enabling the separation of closely related steroids, including isomers. bioline.org.brnih.gov

A variety of mobile phases can be employed, with the polarity adjusted to achieve optimal separation. Common solvent systems for steroid analysis on silica gel include mixtures of hexane, ethyl acetate (B1210297), chloroform (B151607), and methanol. bioline.org.br For silver nitrate-impregnated plates, less polar solvent systems are often effective. Visualization of the separated spots can be achieved by spraying with reagents such as 10% sulfuric acid in methanol followed by heating, which induces fluorescence or charring. bioline.org.br

The following table outlines a potential TLC system for the analysis of 3-Hydroxy-5,7-pregnadien-20-one:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254, or Silica gel impregnated with silver nitrate |

| Mobile Phase | Hexane/Ethyl Acetate or Chloroform/Methanol mixtures |

| Detection | UV light (254 nm), or charring with acidic spray reagents |

Hyphenated Mass Spectrometry for Comprehensive Profiling

The coupling of chromatographic techniques with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of 3-Hydroxy-5,7-pregnadien-20-one, enabling its robust identification and trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) as a Robust Identification Tool

Gas chromatography-mass spectrometry is a powerful tool for the definitive identification of 3-Hydroxy-5,7-pregnadien-20-one. Due to the low volatility of steroids, derivatization is a mandatory step prior to GC-MS analysis. mdpi.comresearchgate.net The hydroxyl and keto functional groups of the target molecule are typically converted to more volatile and thermally stable derivatives. researchgate.net

Silylation is the most common derivatization technique, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com The resulting TMS ether derivatives are amenable to GC separation and produce characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer, which are invaluable for structural elucidation. mdpi.com The fragmentation of TMS-derivatized steroids often involves characteristic losses of TMS groups and cleavages of the steroid backbone, providing a fingerprint for the compound. fu-berlin.denih.govdntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry is the method of choice for the highly sensitive and selective quantification of 3-Hydroxy-5,7-pregnadien-20-one and its metabolites in complex biological matrices. nih.govplos.org This technique combines the excellent separation capabilities of HPLC with the high specificity of tandem mass spectrometry.

In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The ionized molecule (precursor ion) is then fragmented in the mass spectrometer, and specific fragment ions (product ions) are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations. forensicrti.org For progesterone (B1679170) and its metabolites, LC-MS/MS methods have been developed that achieve femtomolar sensitivity without the need for derivatization. nih.gov The development of a robust LC-MS/MS method for 3-Hydroxy-5,7-pregnadien-20-one would involve the optimization of chromatographic conditions to separate it from its isomers and the determination of specific precursor-product ion transitions.

For the analysis of steroid metabolites, LC-MS/MS is particularly powerful as it can simultaneously detect and quantify a panel of related compounds in a single run. nih.govplos.org

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis. For the analysis of 3-Hydroxy-5,7-pregnadien-20-one from biological fluids such as plasma or serum, solid-phase extraction (SPE) is a widely used and effective technique. thermofisher.comnih.govphenomenex.com

SPE cartridges packed with a C18 stationary phase are commonly employed for the extraction of steroids. thermofisher.comnih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away interfering compounds with a weak solvent, and finally eluting the steroid of interest with a stronger organic solvent.

Derivatization, as mentioned earlier, is essential for GC-MS analysis to enhance volatility and thermal stability. mdpi.comresearchgate.net The most common derivatization for steroids involves the formation of trimethylsilyl (TMS) ethers from hydroxyl groups. mdpi.com For the 20-keto group, derivatization to an oxime followed by silylation can also be employed to improve chromatographic properties and mass spectrometric fragmentation. researchgate.net

For LC-MS/MS, while often not mandatory, derivatization can be used to enhance ionization efficiency and thus sensitivity. Reagents that introduce a readily ionizable group onto the steroid molecule can significantly lower the limits of detection.

The following table summarizes common sample preparation and derivatization strategies:

| Technique | Application | Details |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration from biological fluids | C18 cartridges are commonly used. The process involves conditioning, loading, washing, and elution steps. thermofisher.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Alternative sample cleanup | Involves partitioning the analyte between two immiscible liquid phases. |

| Silylation | GC-MS derivatization | Conversion of hydroxyl groups to TMS ethers using reagents like MSTFA to increase volatility. mdpi.com |

| Oximation-Silylation | GC-MS derivatization | Derivatization of keto groups to oximes followed by silylation of hydroxyl groups. researchgate.net |

Optimized Extraction and Purification from Complex Biological Matrices

The accurate quantification of 3-Hydroxy-5,7-pregnadien-20-one from intricate biological matrices such as plasma, tissues, or cellular cultures is critically dependent on the efficacy of the extraction and purification protocol. The primary challenge lies in isolating the target analyte from a myriad of structurally similar lipids and other interfering substances. A multi-step approach is typically employed to ensure the recovery of a clean sample suitable for instrumental analysis.

The foundational step in this process often involves saponification , or alkaline hydrolysis. mdpi.comsemanticscholar.org This procedure utilizes a strong base, such as potassium hydroxide (B78521) in an alcoholic solution, to cleave the ester linkages that may have conjugated the hydroxyl group of 3-Hydroxy-5,7-pregnadien-20-one to fatty acids. This converts the compound from its esterified form into its free, more readily extractable form. semanticscholar.org

Following saponification, liquid-liquid extraction (LLE) is performed to separate the unsaponifiable fraction, which contains the sterols and other non-polar compounds, from the aqueous, saponified mixture. mdpi.com Common organic solvents used for this purpose include hexane, chloroform, or mixtures of chloroform and methanol, which effectively solubilize the target analyte. mdpi.commdpi.com

To further eliminate interferences, Solid-Phase Extraction (SPE) is a widely adopted purification technique. mdpi.com The crude extract is passed through a cartridge packed with a solid adsorbent. By carefully selecting the adsorbent material and elution solvents, it is possible to selectively retain and then elute the fraction containing 3-Hydroxy-5,7-pregnadien-20-one, while other matrix components are washed away. This step is vital for reducing matrix effects and enhancing the sensitivity and reliability of subsequent chromatographic analysis.

| Step | Procedure | Purpose | Key Reagents/Solvents |

| 1. Hydrolysis | Saponification | To release the free sterol from its esterified form. | Potassium Hydroxide (KOH), Ethanol/Methanol |

| 2. Extraction | Liquid-Liquid Extraction (LLE) | To isolate the non-polar lipid fraction containing the analyte. | Hexane, Chloroform, Methanol |

| 3. Purification | Solid-Phase Extraction (SPE) | To remove interfering substances and concentrate the analyte. | Silica or other appropriate sorbent, various elution solvents |

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Performance

Due to its inherent chemical structure, 3-Hydroxy-5,7-pregnadien-20-one requires chemical modification, or derivatization, to improve its analytical properties for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). psu.eduresearchgate.net Derivatization serves to increase the volatility and thermal stability of the analyte for GC analysis and to introduce a chromophoric or fluorophoric tag for enhanced detection in HPLC. mdpi.compsu.edu

For GC-based analysis, the most prevalent derivatization strategy for sterols is silylation . nih.govaocs.org This reaction targets the active hydrogen of the hydroxyl group at the C-3 position, replacing it with a non-polar trimethylsilyl (TMS) group. nih.gov This transformation reduces the polarity of the molecule, increases its volatility, and prevents peak tailing during chromatographic separation, leading to improved peak shape and sensitivity. aocs.org The resulting TMS-ether derivatives are more stable at the high temperatures required for GC analysis. semanticscholar.org

The keto group at the C-20 position can also undergo derivatization, typically through oximation, if required. This involves reacting the compound with a reagent like O-methylhydroxylamine hydrochloride to form a methoxime derivative, which can improve chromatographic resolution and mass spectrometric fragmentation patterns. nih.gov

For HPLC analysis, where volatility is not a concern, derivatization is employed to attach a moiety that strongly absorbs ultraviolet (UV) light or fluoresces, as many sterols lack a native chromophore suitable for sensitive detection. researchgate.netresearchgate.net This pre-column derivatization significantly enhances the sensitivity of detection by UV-Visible or fluorescence detectors (FLD). researchgate.net Reagents such as dansyl chloride are known to react with hydroxyl groups to produce highly fluorescent derivatives, enabling quantification at very low concentrations. nih.gov

| Analytical Technique | Derivatization Goal | Target Functional Group | Reagent Class | Common Reagents |

| Gas Chromatography (GC) | Increase volatility & thermal stability | 3-hydroxyl | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS) |

| Gas Chromatography (GC) | Improve resolution & fragmentation | 20-keto | Oximating Agents | O-methylhydroxylamine hydrochloride |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV or Fluorescence detection | 3-hydroxyl | Labeling Agents | Dansyl chloride, Benzoyl chloride |

Future Research Directions and Open Questions in the Study of 3 Hydroxy 5,7 Pregnadien 20 One

Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

The biosynthesis of 3-Hydroxy-5,7-pregnadien-20-one presents a fascinating and partially resolved scientific puzzle. Research has shown that in the fetal gonads of horses, this steroid is produced via a cholesterol-independent pathway. nih.gov Fetal horse gonads, when incubated with tritiated sodium acetate (B1210297), were found to produce radiochemically pure 3β-hydroxy-5,7-pregnadien-20-one. nih.gov This compound is a known precursor to 3β-hydroxy-5,7-androstadien-17-one, which is subsequently converted to the estrogen equilin (B196234) in the placenta. nih.govnih.gov The identification of 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one as endogenous steroids within the fetal horse gonad lends strong support to the existence of this unique 5,7-diene pathway. nih.gov

However, the specific enzymes that catalyze the formation of the 5,7-diene structure from an early, non-sterol precursor like acetate remain uncharacterized. Future research should focus on identifying and characterizing these novel enzymes. This would involve:

Enzyme Isolation and Identification: Utilizing proteomic approaches on tissues known to produce the compound, such as the equine fetal gonad, to identify candidate enzymes.

In Vitro Reconstitution: Expressing candidate enzymes in recombinant systems to verify their catalytic activity and substrate specificity.

Genetic Analysis: Investigating the genes encoding these enzymes to understand their regulation and evolution.

Clarifying this pathway would not only fill a significant gap in our knowledge of steroidogenesis but could also reveal novel enzymatic mechanisms for creating conjugated double-bond systems in steroid cores.

Development of Greener and More Efficient Synthetic Routes

While the biological synthesis is of fundamental interest, the ability to produce 3-Hydroxy-5,7-pregnadien-20-one and its analogs efficiently in the laboratory is crucial for detailed study. Current synthetic strategies for related steroids often involve multiple steps and harsh reagents. For instance, an efficient synthesis for a related pregnadiene derivative involved a key remote chlorination reaction. nih.gov Other modern approaches in steroid synthesis include methods like microwave-assisted reactions and the use of specific oxidizing agents like Pyridinium dichromate (PDC) or Dess-Martin periodinane. nih.gov

Future work should aim to develop more sustainable and efficient synthetic protocols. This involves:

Catalytic Methods: Exploring the use of transition metal catalysts or organocatalysts to improve reaction efficiency and reduce waste.

Biocatalysis: Employing engineered enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity, mimicking biological pathways under milder conditions.

Flow Chemistry: Developing continuous flow processes to enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a core principle of green chemistry. beilstein-journals.org

The synthesis of a related compound, 3β,21-dihydroxypregna-5,7-dien-20-one, has been reported, providing a potential starting point for developing routes to the title compound. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Analysis

The identification of 3-Hydroxy-5,7-pregnadien-20-one has historically relied on established analytical techniques, including thin-layer chromatography, high-performance liquid chromatography (HPLC), ultraviolet (UV) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). nih.gov Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have also been used to characterize related isomers and derivatives. nih.govnist.gov

While these methods are powerful for identification and quantification, future research could benefit immensely from techniques that provide spatial and temporal information. The goal is to understand not just if the compound is present, but where and when it is synthesized, transported, and metabolized within tissues and cells. Promising future directions include:

Mass Spectrometry Imaging (MSI): Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging could be used to map the distribution of 3-Hydroxy-5,7-pregnadien-20-one and its metabolites directly on tissue sections (e.g., from an equine fetal gonad) without the need for labels.

Fluorescent Probes: Designing and synthesizing fluorescently-tagged analogs of the steroid could enable real-time visualization of its uptake and subcellular localization in living cells using advanced microscopy techniques like confocal or super-resolution microscopy.

Spatiotemporal Metabolomics: Applying advanced metabolomic workflows to analyze micro-dissected tissue regions or cell populations at different time points could reveal dynamic changes in the steroid's concentration in response to physiological stimuli. plos.orgmdpi.com

These approaches would provide an unprecedented view of the compound's dynamic lifecycle within a biological system.

Deeper Investigation of Molecular Interactions in Biological Systems Using Advanced Biophysical Methods

Understanding the function of 3-Hydroxy-5,7-pregnadien-20-one requires a detailed characterization of its interactions with biological macromolecules like enzymes and receptors. While studies have investigated the interactions of other pregnane (B1235032) derivatives with targets like the androgen receptor or the NMDA receptor, researchgate.netnih.gov the specific binding partners for 3-Hydroxy-5,7-pregnadien-20-one are largely unknown.

Advanced biophysical methods are essential for a quantitative understanding of these molecular interactions. srce.hrnih.gov Future studies should employ a suite of these techniques:

Surface Plasmon Resonance (SPR): To measure the real-time kinetics (association and dissociation rates) and affinity of the steroid binding to a target protein immobilized on a sensor chip. srce.hrnih.gov

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding, providing crucial information on the enthalpy (ΔH) and entropy (ΔS) changes that drive the interaction. nih.gov This technique measures the heat released or absorbed during the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) can identify binding events and map the interaction interface on both the steroid and its protein target. srce.hr

Differential Scanning Fluorimetry (DSF): A high-throughput method to assess whether the steroid binds to and stabilizes a target protein by measuring changes in its thermal denaturation profile. srce.hr

Applying these methods to candidate proteins, such as the enzymes in its biosynthetic pathway or potential steroid receptors, will be key to unraveling its biological role.

| Research Area | Proposed Techniques | Key Questions Addressed |

| Biosynthetic Pathways | Proteomics, Recombinant Protein Expression, Genetic Analysis | Which enzymes catalyze the 5,7-diene formation? How is the pathway regulated? |

| Green Synthesis | Catalysis (Organo-, Bio-), Flow Chemistry | How can we produce the compound efficiently with minimal environmental impact? |

| Spatiotemporal Analysis | Mass Spectrometry Imaging (MSI), Fluorescent Probes | Where and when is the compound produced and localized in tissues and cells? |

| Molecular Interactions | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | What are the binding targets? What are the kinetics and thermodynamics of these interactions? |

| Predictive Modeling | Molecular Docking, MD Simulations, QSAR | Can we predict the compound's binding affinity and the activity of its derivatives? |

| Biomarker/Precursor Roles | Metabolomics, Photochemical Synthesis | Can it signal specific physiological states? Is it a precursor to other novel bioactive molecules? |

Predictive Modeling of Steroid Transformations and Interactions

Computational and predictive modeling offers a powerful, complementary approach to experimental work. By building computer models, researchers can simulate reactions and interactions, generate hypotheses, and guide laboratory experiments, ultimately saving time and resources. For 3-Hydroxy-5,7-pregnadien-20-one, future research in this area should focus on:

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can be used to predict how the steroid fits into the active site of an enzyme or the binding pocket of a receptor. MD simulations can further reveal the dynamic behavior of the steroid-protein complex over time, providing insights into binding stability and conformational changes.

Quantum Mechanics (QM) Calculations: QM methods can be used to model the electronic structure of the steroid and to calculate the reaction energetics and mechanisms of its biosynthesis or transformation. This could be particularly valuable for understanding the currently uncharacterized enzymatic steps in its formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified, QSAR models can be developed. By synthesizing and testing a series of related analogs, a statistical model can be built that correlates specific structural features with biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules.

These predictive tools will be invaluable for exploring the vast chemical space around this steroid and for prioritizing experimental efforts.

Exploring Roles as a Biomarker or Precursor in Novel Biochemical Pathways

The established role of 3-Hydroxy-5,7-pregnadien-20-one is as an intermediate in the biosynthesis of equilin in the pregnant mare. nih.govnih.gov This specific context immediately suggests two major avenues for future investigation: its potential as a biomarker and its role as a precursor in other, yet undiscovered, pathways.

As a Biomarker: Since the compound is found in the fetal gonads during equine pregnancy, its levels, or the levels of its downstream metabolites, could potentially serve as biomarkers. Future research could investigate whether concentrations of this steroid in maternal circulation correlate with the health of the fetus or the progression of pregnancy, potentially offering a new diagnostic tool in equine veterinary medicine.

As a Precursor: The 5,7-diene structure is a key feature of provitamin D compounds. For example, the related compound 3β,21-dihydroxypregna-5,7-dien-20-one undergoes UVB-induced photoconversion to novel secosteroids with anti-melanoma activity. nih.gov This raises the exciting possibility that 3-Hydroxy-5,7-pregnadien-20-one could also be a precursor to other biologically active molecules, either through photochemical reactions initiated by sunlight exposure in the skin or through other metabolic pathways in various tissues or even other species. Exploring these potential transformations could lead to the discovery of novel steroid hormones or signaling molecules with unique functions.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 3-Hydroxy-5,7-pregnadien-20-one in mammalian systems?

- Methodological Answer : Biosynthetic studies in equine fetal gonads identified 3-Hydroxy-5,7-pregnadien-20-one via enzymatic hydroxylation and dehydrogenation of cholesterol derivatives. Radiolabeled precursor tracing (e.g., using H-cholesterol) combined with thin-layer chromatography (TLC) and mass spectrometry (MS) can track intermediates. Key enzymes include cytochrome P450 oxidoreductases and hydroxysteroid dehydrogenases .

Q. How can the structural configuration of 3-Hydroxy-5,7-pregnadien-20-one be confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for resolving stereochemistry. For example, coupling constants in H NMR distinguish between 3β- and 3α-hydroxy epimers. X-ray crystallography may also validate spatial arrangements, particularly for crystalline derivatives .

Q. What are the recommended storage conditions for 3-Hydroxy-5,7-pregnadien-20-one to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Degradation studies recommend monitoring via high-performance liquid chromatography (HPLC) to detect oxidation products, as conjugated dienes (e.g., 5,7-pregnadiene backbone) are prone to photooxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Hydroxy-5,7-pregnadien-20-one and its isomers?

- Methodological Answer : Contradictions often arise from isomer-specific activity or impurities. Use chiral chromatography (e.g., chiral HPLC or supercritical fluid chromatography) to separate 20R and 20S epimers. Validate purity (>98%) via melting point analysis and LC-MS. Comparative bioassays (e.g., receptor-binding studies) under standardized conditions (pH, temperature) are essential .

Q. What catalytic strategies improve the synthetic yield of 3-Hydroxy-5,7-pregnadien-20-one derivatives?

- Methodological Answer : Acid/base catalysis optimizes regioselectivity. For example, tert-butoxide in tert-butanol (alkaline conditions) promotes selective ethylene glycol addition to form 16α-hydroxy derivatives, while sulfuric acid in ethylene glycol favors 16β-substituted analogs. Catalyst reuse (e.g., 4 Å molecular sieves) enhances sustainability, achieving >95% yield over multiple cycles .

Q. How do physicochemical properties (e.g., LogP, PSA) influence the pharmacokinetics of 3-Hydroxy-5,7-pregnadien-20-one analogs?

- Methodological Answer : LogP (~4.6) predicts moderate lipophilicity, favoring blood-brain barrier penetration. Polar surface area (PSA ~37.3 Ų) correlates with solubility and renal clearance. Adjust substituents (e.g., adding polar chains at C16) to modulate PSA and LogP. In silico modeling (e.g., QSAR) combined with in vivo pharmacokinetic profiling in rodent models validates these relationships .

Q. What safety protocols are critical when handling 3-Hydroxy-5,7-pregnadien-20-one in carcinogenicity studies?

- Methodological Answer : Classify as a suspected carcinogen (Category 2). Use fume hoods with HEPA filters to avoid aerosol inhalation. Personal protective equipment (PPE) includes nitrile gloves, sealed goggles, and lab coats. Decontaminate spills with 70% ethanol followed by sodium bicarbonate neutralization. Document exposure incidents using OSHA-compliant reporting systems .

Methodological Rigor & Data Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in steroid synthesis?

- Methodological Answer : Report reaction conditions (temperature, solvent purity, catalyst loading), purification steps (e.g., recrystallization solvents, gradient elution in HPLC), and spectroscopic data (NMR chemical shifts, IR peaks). Adhere to ICMJE guidelines for chemical characterization, including batch-specific purity certificates and supplier details (e.g., USP standards) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 3-Hydroxy-5,7-pregnadien-20-one bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Pair with ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address multiple comparisons. Validate assumptions (normality, homogeneity) via Shapiro-Wilk and Levene’s tests. Open-data practices enhance transparency; share raw datasets in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.